molecular formula C11H7N B1455042 7-Ethynylisoquinoline CAS No. 1158755-29-3

7-Ethynylisoquinoline

Cat. No. B1455042
M. Wt: 153.18 g/mol
InChI Key: OYXQUTRYPRKHRX-UHFFFAOYSA-N
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Description

7-Ethynylisoquinoline is a chemical compound with the molecular formula C11H7N and a molecular mass of 153.18 . It is also known by the name Isoquinoline, 7-ethynyl .


Molecular Structure Analysis

The molecular structure of 7-Ethynylisoquinoline is represented by the InChI string InChI=1S/C11H7N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h1,3-8H and the SMILES string C(#C)C1=CC2=C(C=C1)C=CN=C2 .


Physical And Chemical Properties Analysis

7-Ethynylisoquinoline has a molecular formula of C11H7N and a molecular mass of 153.18 . Further physical and chemical properties are not available in the literature.

Scientific Research Applications

Antibacterial Properties

  • Structure-Activity Relationships in Antibacterial Compounds : Research on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives like 7-Ethynylisoquinoline, has shown significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Cancer Research

  • Anticancer Activity in Quinazolinone Derivatives : A series of N-substituted 2-arylquinazolinones, similar in structure to 7-Ethynylisoquinoline, demonstrated notable anticancer activity, particularly against human breast cancer cell lines (Mahdavi et al., 2015).
  • Multi-Acting HDAC, EGFR, and HER2 Inhibitor : The compound 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDc-101), related to 7-Ethynylisoquinoline, has been identified as a potent inhibitor of HDAC, EGFR, and HER2, showing promise in various cancer treatments (Cai et al., 2010).

Neurological Applications

  • Regulation of Apoptosis in Neuroblastoma Cells : A study using 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, a compound structurally related to 7-Ethynylisoquinoline, found that it induced apoptosis in human neuroblastoma cells through a p53-dependent pathway (Ronca et al., 1997).

Miscellaneous Applications

  • Potassium Ion Channel Inhibitors in Human T Lymphocytes : A study on a series of 4-(alkylamino)-1,4-dihydroquinolines, related to 7-Ethynylisoquinoline, showed these compounds as potent inhibitors of n-type potassium ion channels in human T lymphocytes, suggesting potential anti-inflammatory applications (Michne et al., 1995).

Safety And Hazards

The safety data sheet for 7-Ethynylisoquinoline advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

7-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXQUTRYPRKHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743720
Record name 7-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethynylisoquinoline

CAS RN

1158755-29-3
Record name 7-Ethynylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158755-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Walther, I Regeni, JJ Holstein… - Journal of the American …, 2023 - ACS Publications
… Ligands AZU2 and AZU3 were synthesized similarly using 8- and 7-ethynylisoquinoline. Owing to their azulene cores, all three ligands are intensely colored, between teal and green (…
Number of citations: 3 pubs.acs.org

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